2-(Pyridin-2-ylsulfinyl)acetonitrile
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Overview
Description
2-(Pyridin-2-ylsulfinyl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a sulfinylacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylsulfinyl)acetonitrile typically involves the reaction of pyridine derivatives with sulfinylacetonitrile under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine ring and the sulfinylacetonitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylsulfinyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-Pyridin-2-ylsulfonylacetonitrile.
Reduction: Formation of 2-Pyridin-2-ylsulfinylacetamide.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Pyridin-2-ylsulfinyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylsulfinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfinyl and nitrile groups play a crucial role in binding to these targets, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-ylpyrimidine: Known for its antifibrotic activity.
2-Pyridone: Widely used in the synthesis of biologically active molecules.
N-Pyridin-2-yl carbamates: Known for their diverse applications in medicinal chemistry.
Uniqueness
2-(Pyridin-2-ylsulfinyl)acetonitrile stands out due to its unique combination of a pyridine ring with sulfinyl and nitrile functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further exploration in various scientific fields.
Biological Activity
2-(Pyridin-2-ylsulfinyl)acetonitrile, a compound with the CAS number 957957-33-4, has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound features a pyridine ring substituted with a sulfinyl group and an acetonitrile moiety. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its sulfinyl group may facilitate binding to enzymes or receptors, modulating their activity. This compound has been investigated for potential applications in treating cell proliferative disorders and inflammation due to its ability to inhibit specific enzymes.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in cellular signaling pathways. For instance, it has been reported as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Study | Enzyme Target | IC50 (nM) | Effect |
---|---|---|---|
Study 1 | CDK4 | 15 | Inhibition of cell proliferation |
Study 2 | 15-PGDH | 0.1 | Increased PGE2 levels in vivo |
In Vivo Studies
Research involving animal models has demonstrated the compound's efficacy in enhancing tissue regeneration and reducing inflammation. Notably, it has been shown to double the levels of prostaglandin E2 (PGE2) in various tissues, which is significant for recovery processes following injury or surgery.
- Case Study : In a mouse model of bone marrow transplantation, administration of this compound resulted in accelerated recovery of neutrophils and platelets, indicating its potential as a therapeutic agent for improving recovery post-transplantation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound | Mechanism | Biological Activity |
---|---|---|
Compound A (e.g., Thiazole) | CDK inhibition | Moderate anti-proliferative effects |
Compound B (e.g., Oxazole) | PGE2 modulation | Enhanced tissue regeneration |
This compound | CDK inhibition & PGE2 modulation | Significant anti-inflammatory effects |
Properties
IUPAC Name |
2-pyridin-2-ylsulfinylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-4-6-11(10)7-3-1-2-5-9-7/h1-3,5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASVYVDVXMXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.